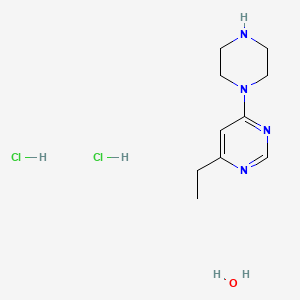![molecular formula C18H19N5O2 B5907068 4-({4-[(3-hydroxypropyl)amino]-2-quinazolinyl}amino)benzamide](/img/structure/B5907068.png)
4-({4-[(3-hydroxypropyl)amino]-2-quinazolinyl}amino)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-({4-[(3-hydroxypropyl)amino]-2-quinazolinyl}amino)benzamide, also known as Lapatinib, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). Lapatinib is a potent inhibitor of EGFR and HER2, which play important roles in cancer cell growth and proliferation.
作用机制
4-({4-[(3-hydroxypropyl)amino]-2-quinazolinyl}amino)benzamide inhibits the activity of EGFR and HER2 by binding to the intracellular tyrosine kinase domain of these receptors. This prevents the phosphorylation of downstream signaling molecules, which are involved in cancer cell growth and proliferation. 4-({4-[(3-hydroxypropyl)amino]-2-quinazolinyl}amino)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
4-({4-[(3-hydroxypropyl)amino]-2-quinazolinyl}amino)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit cancer cell growth and proliferation, induce apoptosis in cancer cells, and inhibit the formation of new blood vessels, which are necessary for tumor growth. 4-({4-[(3-hydroxypropyl)amino]-2-quinazolinyl}amino)benzamide has also been shown to enhance the effectiveness of other cancer drugs, such as paclitaxel and capecitabine.
实验室实验的优点和局限性
One advantage of 4-({4-[(3-hydroxypropyl)amino]-2-quinazolinyl}amino)benzamide is that it has been extensively studied for its potential in cancer treatment, and there is a large body of research on its mechanism of action and effectiveness. However, one limitation of 4-({4-[(3-hydroxypropyl)amino]-2-quinazolinyl}amino)benzamide is that it can have off-target effects on other tyrosine kinases, which can lead to toxicity and adverse effects.
未来方向
There are a number of future directions for research on 4-({4-[(3-hydroxypropyl)amino]-2-quinazolinyl}amino)benzamide. One area of research is the development of new formulations of 4-({4-[(3-hydroxypropyl)amino]-2-quinazolinyl}amino)benzamide that can improve its bioavailability and effectiveness. Another area of research is the identification of biomarkers that can predict the response to 4-({4-[(3-hydroxypropyl)amino]-2-quinazolinyl}amino)benzamide in different types of cancer. Additionally, there is ongoing research on the use of 4-({4-[(3-hydroxypropyl)amino]-2-quinazolinyl}amino)benzamide in combination therapy with other cancer drugs, as well as in the treatment of other types of cancer.
合成方法
The synthesis of 4-({4-[(3-hydroxypropyl)amino]-2-quinazolinyl}amino)benzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with 4-aminophenol to form 4-(4-aminophenoxy)-3-nitrobenzoic acid. This intermediate is then reacted with 4-(3-bromopropoxy)aniline to form 4-(3-bromopropoxy)-3-nitrobenzoic acid. The final step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas, followed by the reaction of the resulting amine with 2-chloro-N-(3-chloro-4-(3-fluoro-4-methoxyphenylamino)phenyl)acetamide to form 4-({4-[(3-hydroxypropyl)amino]-2-quinazolinyl}amino)benzamide.
科学研究应用
4-({4-[(3-hydroxypropyl)amino]-2-quinazolinyl}amino)benzamide has been extensively studied for its potential in cancer treatment. It has been shown to be effective in the treatment of HER2-positive breast cancer, as well as in the treatment of other types of cancer, including non-small cell lung cancer, ovarian cancer, and head and neck cancer. 4-({4-[(3-hydroxypropyl)amino]-2-quinazolinyl}amino)benzamide has also been studied for its potential in combination therapy with other cancer drugs, such as paclitaxel and capecitabine.
属性
IUPAC Name |
4-[[4-(3-hydroxypropylamino)quinazolin-2-yl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c19-16(25)12-6-8-13(9-7-12)21-18-22-15-5-2-1-4-14(15)17(23-18)20-10-3-11-24/h1-2,4-9,24H,3,10-11H2,(H2,19,25)(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQQJLDDRWRJCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)NC3=CC=C(C=C3)C(=O)N)NCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(3-isopropoxyphenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5907002.png)

![2,4-difluoro-N-(2-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5907015.png)
![N-methyl-1-(methylsulfonyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5907019.png)
![N-[2-(cyclohexylthio)ethyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5907031.png)
![N-[3-methyl-4-(2-oxo-1-pyrrolidinyl)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5907035.png)
![1-(ethylsulfonyl)-N-[2-methyl-1-(2-methylphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5907040.png)
![N-(4-ethoxyphenyl)-4-[2-(ethylamino)-6-methyl-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5907044.png)
![N-[3-(2-furyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5907062.png)
![N,N-dimethyl-4-[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5907076.png)

![2-chloro-N,N-dimethyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5907088.png)
![4-[4-(benzylsulfonyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5907098.png)